molecular formula C21H23NO3 B10966347 1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone

1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone

Cat. No.: B10966347
M. Wt: 337.4 g/mol
InChI Key: DLNXDMDKUHYNOL-LFIBNONCSA-N
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Description

1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone is an organic compound characterized by the presence of a propenone group (a type of enone) flanked by two aromatic rings The hexyl group attached to one phenyl ring and the nitro group attached to the other phenyl ring contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation that occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

Step-by-Step Synthesis:

    Starting Materials: 4-Hexylbenzaldehyde and 4-Nitroacetophenone.

    Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Product Isolation: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and optimized reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines, while reduction of the carbonyl group can produce alcohols.

    Addition: The double bond in the propenone group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

    Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents.

Major Products Formed

    Oxidation: Carboxylic acids, nitro derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

    Addition: Alcohols, substituted alkenes.

Scientific Research Applications

1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aromatic rings and propenone group can participate in various binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hexyl-phenyl)-3-phenyl-propenone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(4-Methyl-phenyl)-3-(4-nitro-phenyl)-propenone: Contains a methyl group instead of a hexyl group, affecting its physical properties and reactivity.

    1-(4-Hexyl-phenyl)-3-(4-methoxy-phenyl)-propenone: Contains a methoxy group instead of a nitro group, leading to different electronic effects and reactivity.

Uniqueness

1-(4-Hexyl-phenyl)-3-(4-nitro-phenyl)-propenone is unique due to the presence of both a hexyl group and a nitro group, which impart distinct chemical and physical properties. The hexyl group increases the compound’s hydrophobicity, while the nitro group enhances its reactivity towards reduction and substitution reactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(E)-1-(4-hexylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO3/c1-2-3-4-5-6-17-7-12-19(13-8-17)21(23)16-11-18-9-14-20(15-10-18)22(24)25/h7-16H,2-6H2,1H3/b16-11+

InChI Key

DLNXDMDKUHYNOL-LFIBNONCSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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